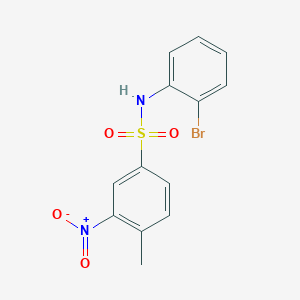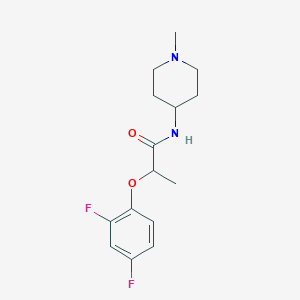![molecular formula C15H23N3O4S B5169677 N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)
N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide, commonly known as TAK-659, is a small molecule inhibitor that is used in scientific research applications. This chemical compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and functioning of B cells and plays a crucial role in the immune system. The aim of
作用機序
TAK-659 is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B cell development and function. BTK is activated by the binding of antigens to the B cell receptor, which leads to the activation of downstream signaling pathways. BTK phosphorylates various proteins, including phospholipase Cγ2 (PLCγ2), which leads to the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers activate downstream signaling pathways, ultimately leading to B cell activation and proliferation. TAK-659 inhibits BTK by binding to the active site of the kinase, preventing its phosphorylation of downstream targets and ultimately leading to reduced B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 inhibits BTK with high selectivity and potency, with an IC50 value of 0.85 nM. In vivo studies have shown that TAK-659 reduces B cell activation and proliferation in animal models of autoimmune diseases and cancer. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of using TAK-659 in lab experiments is its high selectivity and potency for BTK. This allows for the specific inhibition of B cell signaling pathways, without affecting other signaling pathways in the cell. TAK-659 also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of using TAK-659 is its cost, which may be prohibitive for some research groups. In addition, TAK-659 has not yet been approved for clinical use, which may limit its potential applications.
将来の方向性
There are several future directions for the use of TAK-659 in scientific research. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases. Another potential application is in the treatment of B cell lymphomas, where TAK-659 may be used in combination with other therapies to improve patient outcomes. In addition, further studies are needed to evaluate the long-term safety and efficacy of TAK-659, as well as its potential applications in other diseases and conditions.
合成法
The synthesis of TAK-659 involves a series of chemical reactions. The starting material is 2-methoxy-5-nitrobenzenesulfonic acid, which is converted to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylpiperazine to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with propanoyl chloride to yield TAK-659.
科学的研究の応用
TAK-659 has been used in various scientific research applications, including the study of B cell signaling, autoimmune diseases, and cancer. BTK is a key mediator of B cell receptor signaling, and its inhibition by TAK-659 has been shown to reduce B cell activation and proliferation. This makes TAK-659 a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and lupus, which are characterized by abnormal B cell activation. In addition, BTK is also involved in the development of certain types of cancer, such as B cell lymphomas. TAK-659 has been shown to inhibit the growth of these cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-4-15(19)16-13-11-12(5-6-14(13)22-3)23(20,21)18-9-7-17(2)8-10-18/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLARMPAJWRFUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5169623.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5169625.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)